[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol
Overview
Description
[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol is a complex organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27316 . This compound features a unique structure that includes an indazole core, a tetrahydropyran ring, and an ethynyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol typically involves multiple steps. One common method includes the use of LiAlH4 (lithium aluminum hydride) as a reducing agent. The process begins by adding LiAlH4 to a Schlenk flask under an inert atmosphere, followed by the addition of tetrahydrofuran (THF) and the ester precursor. The reaction mixture is stirred at 0°C, and the ester is added dropwise. The reaction is monitored using thin-layer chromatography (TLC) until the formation of the desired alcohol is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory procedures, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethynyl group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.
Scientific Research Applications
[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may serve as a precursor for the synthesis of materials with specialized properties.
Mechanism of Action
The mechanism of action of [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
[3-(tetrahydro-2H-pyran-2-yloxy)androst-5-en-17-yl]methanol: This compound shares the tetrahydropyran ring but differs in its core structure.
2H-Pyran-2-methanol, tetrahydro-: Similar in having a tetrahydropyran ring but lacks the indazole core and ethynyl group.
Uniqueness
The uniqueness of [3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol lies in its combination of an indazole core, a tetrahydropyran ring, and an ethynyl group. This combination imparts distinct chemical properties and biological activities, making it valuable for specialized research applications .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
[3-ethynyl-1-(oxan-2-yl)indazol-5-yl]methanol |
InChI |
InChI=1S/C15H16N2O2/c1-2-13-12-9-11(10-18)6-7-14(12)17(16-13)15-5-3-4-8-19-15/h1,6-7,9,15,18H,3-5,8,10H2 |
InChI Key |
KVOSTNOGKSAHII-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NN(C2=C1C=C(C=C2)CO)C3CCCCO3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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